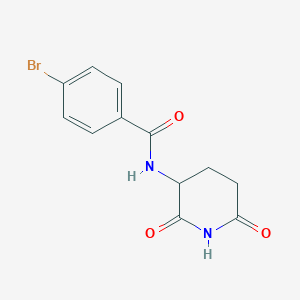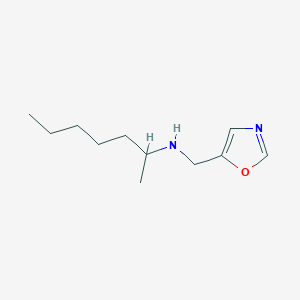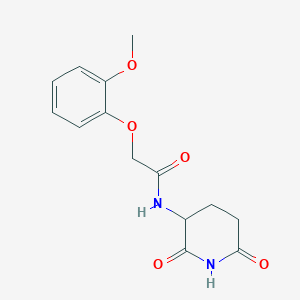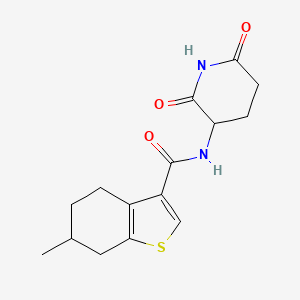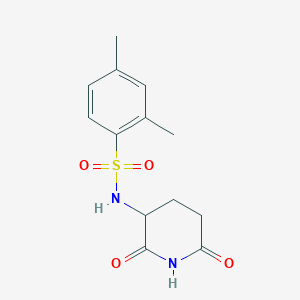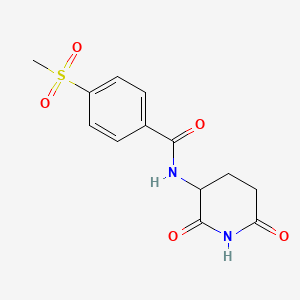
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide, also known as DOP or MK-2461, is a small molecule inhibitor that targets the E3 ubiquitin ligase, inhibitor of apoptosis proteins (IAPs). DOP has been studied extensively for its potential therapeutic applications in cancer treatment.
作用機序
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide targets IAPs, which are proteins that play a role in inhibiting apoptosis. By inhibiting IAPs, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide promotes apoptosis in cancer cells, leading to their death. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to activate the NF-κB pathway, which plays a role in inflammation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. In preclinical studies, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have low toxicity and good pharmacokinetic properties.
実験室実験の利点と制限
One advantage of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide is its specificity for IAPs, which makes it a promising therapeutic agent for cancer treatment. However, one limitation of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide is its relatively low potency compared to other IAP inhibitors.
将来の方向性
There are several potential future directions for the study of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide. One area of interest is the development of more potent analogs of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide and its potential applications in the treatment of inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide in humans.
In conclusion, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide, also known as N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide or MK-2461, is a small molecule inhibitor that targets the E3 ubiquitin ligase, inhibitor of apoptosis proteins (IAPs). N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. Further studies are needed to fully understand the potential of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide as a therapeutic agent.
合成法
The synthesis of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide involves a multi-step process that starts with the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form 4-methylsulfonylbenzoyl chloride. This intermediate is then reacted with N-(2,6-dioxopiperidin-3-yl) amine to yield the final product, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide.
科学的研究の応用
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-21(19,20)9-4-2-8(3-5-9)12(17)14-10-6-7-11(16)15-13(10)18/h2-5,10H,6-7H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFANUIAGCUREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


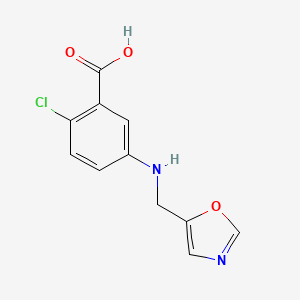
![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)
